
p-Chloro-N-ethyl-N-(2-iodoethyl)benzylamine hydriodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-Chloro-N-ethyl-N-(2-iodoethyl)benzylamine hydriodide, also known as [125I]IBZM, is a radioligand used in scientific research to study dopamine receptors in the brain. This compound is synthesized through a multistep process and has several applications in neuroscience research.
作用机制
[125I]IBZM binds selectively to dopamine D2 receptors in the brain. The binding of [125I]IBZM to these receptors allows for the measurement of receptor density and affinity. This information can be used to study the effects of drugs and other compounds on dopamine receptors.
生化和生理效应
[125I]IBZM has no known biochemical or physiological effects on the body. It is used solely as a tool in scientific research to study dopamine receptors in the brain.
实验室实验的优点和局限性
One advantage of using [125I]IBZM in lab experiments is its high selectivity for dopamine D2 receptors. This allows for accurate measurements of receptor density and affinity. However, one limitation is the short half-life of the radioactive isotope used in [125I]IBZM. This requires frequent synthesis of the compound and limits its use in long-term studies.
未来方向
There are several future directions for research involving [125I]IBZM. One direction is the use of the compound in studying the effects of drugs and other compounds on dopamine receptors in various neurological disorders. Another direction is the development of more selective and stable radioligands for studying dopamine receptors in the brain. Finally, [125I]IBZM could be used in combination with other imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), to gain a more comprehensive understanding of dopamine receptor function in the brain.
合成方法
The synthesis of [125I]IBZM involves several steps, including the preparation of the precursor molecule, iodination, and purification. The precursor molecule is first synthesized through a condensation reaction between p-chlorobenzaldehyde and N-ethyl-N-(2-hydroxyethyl)amine. The resulting product is then iodinated using iodine and sodium hydroxide. The final product is purified using high-performance liquid chromatography (HPLC) to obtain [125I]IBZM.
科学研究应用
[125I]IBZM is used in scientific research to study dopamine receptors in the brain. Specifically, it is used to measure the density and affinity of dopamine D2 receptors. This information is important in understanding the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
属性
CAS 编号 |
100427-84-7 |
|---|---|
产品名称 |
p-Chloro-N-ethyl-N-(2-iodoethyl)benzylamine hydriodide |
分子式 |
C11H15ClIN.HI |
分子量 |
451.51 g/mol |
IUPAC 名称 |
(4-chlorophenyl)methyl-ethyl-(2-iodoethyl)azanium;iodide |
InChI |
InChI=1S/C11H15ClIN.HI/c1-2-14(8-7-13)9-10-3-5-11(12)6-4-10;/h3-6H,2,7-9H2,1H3;1H |
InChI 键 |
GGSYODXMYCDVKX-UHFFFAOYSA-N |
SMILES |
CC[NH+](CCI)CC1=CC=C(C=C1)Cl.[I-] |
规范 SMILES |
CC[NH+](CCI)CC1=CC=C(C=C1)Cl.[I-] |
同义词 |
JFA 10 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



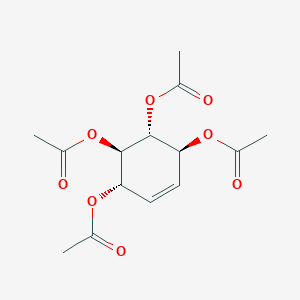
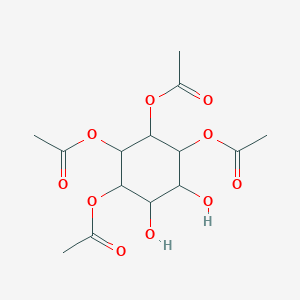

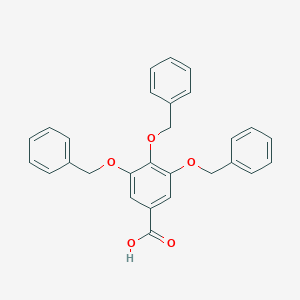
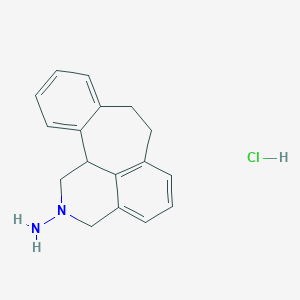
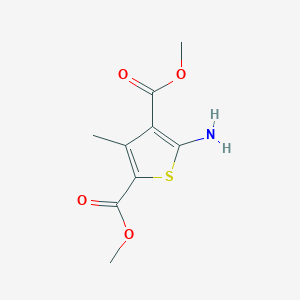
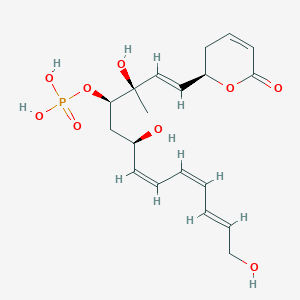

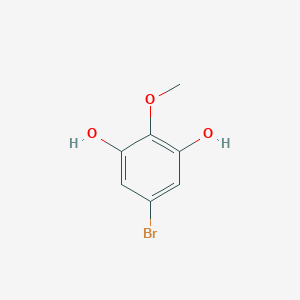
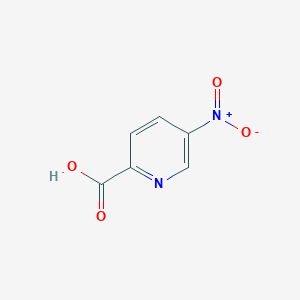
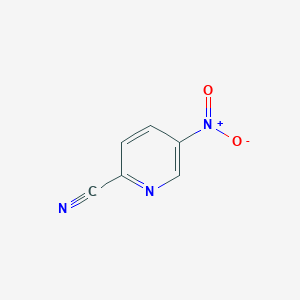
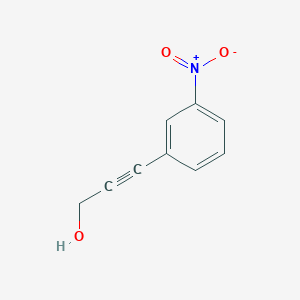
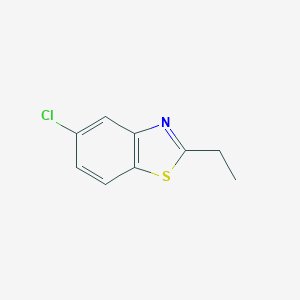
![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16973.png)